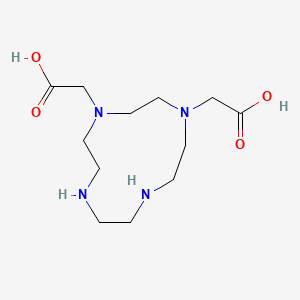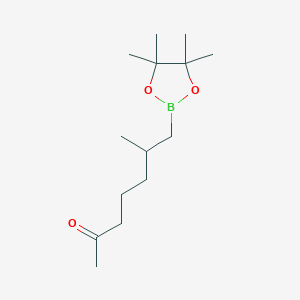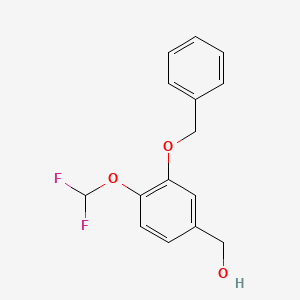
2-Methyl-N-(phenylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methylbutanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide, and a methyl group attached to the second carbon of the butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-benzyl-2-methylbutanamide involves the reaction of 2-methylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Reductive Amination: Another method involves the reductive amination of 2-methylbutanal with benzylamine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of N-benzyl-2-methylbutanamide may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: N-benzyl-2-methylbutanamide can undergo hydrolysis in the presence of strong acids or bases to yield 2-methylbutanoic acid and benzylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of N-benzyl-2-methylbutanamide can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and benzylamine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-2-methylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, N-benzyl-2-methylbutanamide is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential pharmacological properties, including anticonvulsant and analgesic activities. It is used in the development of new therapeutic agents.
Industry: N-benzyl-2-methylbutanamide is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, while the amide group facilitates its stability and solubility. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-methylpropanamide: Similar structure but with a shorter carbon chain.
N-benzyl-2-methylpentanamide: Similar structure but with a longer carbon chain.
N-benzyl-2-methylhexanamide: Similar structure but with an even longer carbon chain.
Uniqueness: N-benzyl-2-methylbutanamide is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the benzyl group also imparts distinct biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58265-40-0 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-benzyl-2-methylbutanamide |
InChI |
InChI=1S/C12H17NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OMWMOLVRLSTOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)



![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)


![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)

![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)

![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

